4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide
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Overview
Description
4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound that features a unique combination of thieno[3,2-b]pyrrole, thiazole, and chlorobenzyl groups
Preparation Methods
The synthesis of 4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-b]pyrrole core, followed by the introduction of the thiazole and chlorobenzyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide include:
4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound shares the chlorobenzyl group and has similar biological activities.
1-[4-(benzyloxy)phenyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole: This compound features a thiazole group and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClN3OS2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(1,3-thiazol-2-yl)thieno[3,2-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN3OS2/c18-12-3-1-11(2-4-12)10-21-13-5-7-23-15(13)9-14(21)16(22)20-17-19-6-8-24-17/h1-9H,10H2,(H,19,20,22) |
InChI Key |
XUYSNWCEPMBDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C2C(=O)NC4=NC=CS4)SC=C3)Cl |
Origin of Product |
United States |
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